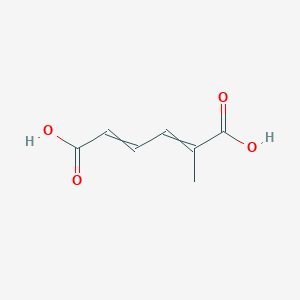
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is an organic compound with the molecular formula C7H8O4 It is a diene acid with two conjugated double bonds and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with maleic anhydride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the (2Z,4Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The conjugated double bonds and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A similar compound with ester groups instead of carboxylic acid groups.
2,4-Hexadiene, (E,E)-: A related compound with similar double bond configuration but lacking carboxylic acid groups.
2,4-Hexadienedioic acid, diethyl ester: Another ester derivative with ethyl groups.
Uniqueness
2,4-Hexadienedioic acid, 2-methyl-, (2Z,4Z)- is unique due to its specific (2Z,4Z) configuration and the presence of a methyl group, which influences its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
属性
CAS 编号 |
76799-84-3 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O4/c1-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11) |
InChI 键 |
VCPQFDRBOZTBAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















